Acrovestone

Descripción

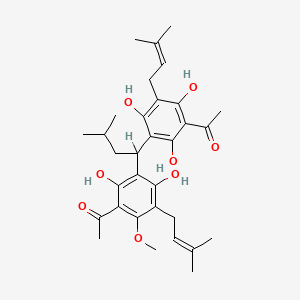

Structure

3D Structure

Propiedades

IUPAC Name |

1-[3-[1-[3-acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methylbutyl]-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O8/c1-15(2)10-12-20-27(35)23(18(7)33)30(38)25(28(20)36)22(14-17(5)6)26-29(37)21(13-11-16(3)4)32(40-9)24(19(8)34)31(26)39/h10-11,17,22,35-39H,12-14H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWXYAHGSXKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)CC=C(C)C)O)C(=O)C)O)C2=C(C(=C(C(=C2O)CC=C(C)C)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946997 | |

| Record name | 1-[3-{1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-methylbutyl}-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24177-16-0 | |

| Record name | 1-[3-[1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl]-3-methylbutyl]-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24177-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrovestone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024177160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-{1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-methylbutyl}-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties

Isolation and Structure Elucidation

Acrovestone was first isolated from the stem and root bark of Acronychia pedunculata, a plant species found in Sri Lanka. Its chemical structure was determined through a combination of spectroscopic techniques, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The definitive three-dimensional arrangement of its atoms was confirmed by single-crystal X-ray analysis.

Phylogenetic Distribution in Producer Organisms for Research Purposes

Key Structural Features

This compound is a dimeric compound belonging to the bis-acetophenone family of natural products. Its molecular formula is C₃₂H₄₂O₈. The structure is characterized by two acetophenone (B1666503) units linked by a 3-methylbutyl chain. Each aromatic ring is highly substituted with hydroxyl, methoxy (B1213986), and prenyl groups. This complex arrangement of functional groups is responsible for its distinct chemical properties and biological activities.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 24177-16-0 |

| Molecular Formula | C₃₂H₄₂O₈ |

| Molecular Weight | 554.7 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone |

This table is based on data from multiple sources.

Chemical Synthesis and Derivatization Strategies for Acrovestone

Total Synthesis of the Acrovestone Core Structure

The total synthesis of this compound represents a significant challenge due to its densely functionalized and stereochemically complex dimeric acetophenone (B1666503) structure. The first reported synthesis established a foundational route to the natural product.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.net For this compound, the primary retrosynthetic disconnection involves the acid-catalyzed condensation reaction that forms the central dihydropyran ring. This key step simplifies the target molecule into three main precursors: two different acetophenone units, acronylin and demethylacronylin, and isovaleraldehyde.

Further retrosynthetic analysis of the acetophenone fragments, acronylin and demethylacronylin, identifies phloroglucinol (B13840) as a common and readily available starting material. The synthesis of these fragments from phloroglucinol involves key reactions such as acylation and nuclear prenylation.

Key Retrosynthetic Disconnections for this compound

| Target Molecule | Key Disconnection | Precursors |

|---|---|---|

| This compound | Acid-catalyzed condensation / Prins-type cyclization | Acronylin, Demethylacronylin, Isovaleraldehyde |

This compound possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Natural this compound and many of its related dimeric analogues are often isolated as racemates, indicating that the biosynthetic pathways may not be strictly stereocontrolled or that racemization occurs readily.

In early synthetic efforts, the focus was on constructing the correct relative stereochemistry of the core structure. A key stereoselective transformation reported is an oxy-Michael ring closure used in the synthesis of a chromanone intermediate, which proceeds with notable trans selectivity when a weak base is used as a catalyst. However, the literature does not extensively cover a complete enantioselective total synthesis of this compound, which remains a significant synthetic challenge. The development of asymmetric catalytic methods for the key fragment coupling and cyclization steps would be required to achieve an enantiomerically pure final product.

The cornerstone of the first total synthesis of this compound was the development of reaction conditions for the crucial fragment coupling and cyclization cascade. The key transformation involves the condensation of equimolar amounts of the two acetophenone fragments, acronylin and demethylacronylin, with isovaleraldehyde.

This reaction is typically catalyzed by an acid, such as Amberlyst 15 resin, and is conducted under reflux in a solvent mixture like dichloromethane (B109758) and diethyl ether. This process efficiently constructs the central heterocyclic core of this compound in a single step, simultaneously forming two new carbon-carbon bonds and a carbon-oxygen bond to yield the complete skeleton. This acid-catalyzed condensation, which can be viewed as a Prins-type cyclization followed by trapping, proved to be a successful strategy for assembling the complex architecture of this compound from its key building blocks.

Stereoselective and Enantioselective Approaches to this compound Synthesis

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for probing its biological mechanism of action and for discovering compounds with potentially enhanced or modified activities.

The rational design of this compound analogues has been guided by structure-activity relationship (SAR) studies. These studies involve the systematic modification of the this compound scaffold to identify the structural features essential for its activity. Key modifications have included:

Number and Position of Substituents : The presence, number, and location of methoxy (B1213986) groups on the aromatic rings were found to be critical for activity.

Side-Chain Variations : The nature of the alkyl and prenyl side chains has been altered to probe their influence. For instance, studies on synthesized this compound-like dimers suggest that a double bond in the prenyl-like moiety may be important for mediating antiproliferative activity.

Hybrid Compounds : Recognizing structural similarities between this compound and another class of natural products, the kunzeins, prompted the synthesis of novel 'hybrid' compounds. This approach involves combining structural features from both classes to explore new chemical space and potentially create analogues with superior properties.

These rationally designed probes are instrumental in building a comprehensive understanding of the pharmacophore of this class of compounds.

A divergent synthetic strategy enables the creation of a library of structurally related compounds from a common intermediate. In the context of this compound, the key intermediates acronylin and demethylacronylin serve as branching points for the synthesis of various analogues. By reacting these precursors with different aldehydes or modifying the acetophenone units themselves, a range of dimeric structures can be accessed.

This approach has been successfully applied to the total synthesis of related natural products, such as acrofolional, a carbaldehyde derivative of the this compound-type dimers. The synthesis of acrofolional confirmed its structure and further demonstrated the utility of the established synthetic methodology for accessing diverse this compound-related scaffolds. The development of more sophisticated divergent strategies, potentially employing modern catalytic methods, could further expand the chemical diversity of accessible this compound-related molecules for biological screening.

Rational Design of Structurally Modified this compound Probes

Chemoenzymatic and Semisynthetic Approaches to this compound Analogues

The exploration of this compound's biological activities has necessitated the development of synthetic routes to access the natural product and its derivatives. While total synthesis has been achieved, chemoenzymatic and semisynthetic strategies offer alternative pathways to generate novel analogues for structure-activity relationship (SAR) studies. These approaches can provide more efficient access to a diverse range of compounds by leveraging the inherent reactivity of the natural product scaffold or by combining the selectivity of enzymes with chemical transformations.

Semisynthetic Derivatization of this compound

Semisynthesis, which involves the chemical modification of a natural product, has been employed to probe the structural requirements for the biological activity of this compound. Research in this area has focused on modifying the hydroxyl and methoxy groups of the this compound core to understand their contribution to its insecticidal properties.

One of the key studies in this area involved the preparation of several semisynthetic derivatives of this compound to investigate the importance of its free hydroxyl groups. Per-methylation of this compound using dimethyl sulphate and potassium carbonate resulted in the formation of pentamethoxy this compound. Additionally, the penta-acetate derivative of this compound was synthesized. Both of these derivatives, which lack free hydroxyl groups, were found to be non-toxic to mustard beetles and houseflies, indicating that the hydroxyl moieties are crucial for the insecticidal activity of this compound.

Further derivatization efforts have been part of broader structure-activity relationship programs. These studies have revealed that the number, position, and size of substituents on the this compound scaffold are all critical for its activity. For instance, optimal insecticidal activity was associated with the presence of a single methoxy group.

In an effort to explore larger structural modifications, hybrid compounds incorporating features from both this compound and another class of insecticidal natural products, the kunzeins, have been synthesized. This approach has suggested that substantial variations in one segment of the this compound molecule can be tolerated, sometimes leading to analogues with enhanced activity compared to the parent compounds. The evaluation of isolated and synthesized this compound-like dimers has also suggested that a double bond in the prenyl-like moiety may be important for antiproliferative activity, while the pendant isobutyl group appears to be less critical.

Table 1: Semisynthetic Derivatives of this compound and their Reported Biological Activity

| Compound Name | Structure | Modification | Reported Activity | Reference |

| Pentamethoxy this compound | Not available in search results | Per-methylation of hydroxyl groups | Non-toxic (insecticidal assay) | |

| This compound penta-acetate | Not available in search results | Acetylation of hydroxyl groups | Non-toxic (insecticidal assay) |

This table is based on available data and is not exhaustive.

Chemoenzymatic Strategies

As of the current body of scientific literature, there are no specific reports on the chemoenzymatic synthesis or modification of this compound or its direct analogues. Chemoenzymatic synthesis combines the selectivity of biological catalysts, such as enzymes, with the efficiency of chemical reactions. This approach is increasingly being used for the synthesis of complex natural products and their derivatives.

While not yet applied to this compound, chemoenzymatic strategies have been successfully used for the synthesis of other phloroglucinol derivatives. For example, organocatalytic enantioselective alkylation of phloroglucinol derivatives has been reported, providing access to chiral building blocks present in various natural products. Furthermore, C-glycosyltransferases have been used in the chemoenzymatic synthesis of bioactive C-glycosides from phloroglucinol precursors. These examples highlight the potential of biocatalysis and chemoenzymatic cascades for the future development of novel synthetic routes to this compound analogues. The application of enzymes could offer advantages in terms of stereoselectivity and regioselectivity, potentially leading to the creation of derivatives that are difficult to access through purely chemical means.

Biological and Pharmacological Profile

Cytotoxic and Anti-proliferative Activities

This compound was initially identified as a cytotoxic principle. Subsequent studies have shown that it and its related dimers, such as acropyrone (B14089740) and acrovestenol, exhibit significant inhibitory effects on the proliferation of human leukemia cell lines. this compound and acrovestenol also displayed substantial cytotoxicity against A2058 melanoma and DU145 prostate cancer cells.

Anti-inflammatory and Other Activities

In addition to its cytotoxic effects, this compound has been shown to possess anti-inflammatory properties. It inhibits both 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) in vitro. Furthermore, this compound has demonstrated antibacterial activity, proving to be as potent or even more so than the antibiotic chloramphenicol (B1208) against several bacterial strains.

Table 2: Reported Biological Activities of this compound

| Activity | Cell Lines/Strains | Findings | Reference |

| Cytotoxic | Human leukemia cell lines | Strikingly inhibited proliferation | |

| Cytotoxic | A2058 melanoma cells | IC₅₀ value of 0.38 µM | |

| Cytotoxic | DU145 prostate cancer cells | IC₅₀ value of 0.93 µM | |

| Anti-inflammatory | In vitro assay | Inhibits 5-LO with an IC₅₀ of 1.1 µM | |

| Anti-inflammatory | In vitro assay | Inhibits mPGES-1 with an IC₅₀ of 2.7 µM | |

| Antibacterial | Various bacterial strains | Potency comparable to or greater than chloramphenicol |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on this compound and its analogues have provided valuable insights into the chemical features necessary for its biological effects. For instance, research has indicated that the presence of free hydroxyl groups is crucial for its insecticidal activity, as semisynthetic analogues with methoxy (B1213986) or acetate (B1210297) groups were found to be non-toxic. The position and number of methoxy groups on the aromatic nucleus also play a critical role. Further studies on this compound-like dimers suggest that a double bond in the prenyl-like moiety may be important for mediating anti-proliferative activity.

Genetic and Synthetic Biology Approaches to this compound Production Research

Pathway Reconstruction in Heterologous Systems for Research Supply

The reconstruction of complex plant natural product biosynthetic pathways within heterologous systems, such as microbial hosts like Escherichia coli or Saccharomyces cerevisiae, represents a significant advancement in natural product research and potential production . This approach is particularly valuable for obtaining compounds that are scarce in their natural source or challenging to synthesize through conventional chemical methods . Such pathway reconstruction typically necessitates the identification and isolation of all genes encoding the enzymes responsible for each step in the biosynthesis, followed by their introduction and expression in a suitable host organism. However, specific research detailing the successful reconstruction of the this compound biosynthetic pathway in heterologous systems for the purpose of research supply is not widely documented in the accessible scientific literature.

Metabolic Engineering Strategies for Enhanced this compound Production in Research Models

Metabolic engineering encompasses a suite of techniques designed to optimize the production of target compounds by systematically modifying the metabolic pathways of host organisms . For natural products like this compound, this could involve the introduction of genes from the plant source into a microbial chassis, the overexpression of critical biosynthetic enzymes, the enhancement of precursor availability, or the downregulation of competing metabolic routes . These engineered strategies are employed to increase yields, improve product purity, and facilitate large-scale production for various research applications. While the foundational principles of metabolic engineering are well-established for boosting the production of many natural products in model microorganisms, specific, documented strategies tailored for the enhanced production of this compound in research models are not extensively reported in the available literature. A comprehensive understanding of this compound's biosynthetic pathway is a prerequisite for the effective design and implementation of such metabolic engineering efforts.

Data Tables

No specific data tables detailing this compound's biosynthesis pathway, key intermediates, or documented metabolic engineering strategies were found in the reviewed literature.

Compound Index:

this compound

Advanced Analytical Methodologies in Acrovestone Research

Chromatographic Techniques for High-Purity Acrovestone Isolation and Research Sample Preparation

The initial extraction of this compound from its natural source, primarily the plant Acronychia pedunculata, yields a complex mixture of related compounds. To isolate this compound for research purposes, various chromatographic methods are employed to separate it from other secondary metabolites.

Preparative and Semi-Preparative Liquid Chromatography Applications

Preparative and semi-preparative high-performance liquid chromatography (HPLC) are crucial for obtaining research-grade this compound. While specific preparative HPLC protocols for this compound are not extensively detailed in publicly available literature, the purification strategies for analogous compounds from the Acronychia genus provide a clear framework. The general workflow involves initial fractionation of the crude plant extract using techniques like vacuum liquid chromatography, often with silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

Following these initial coarse separation steps, semi-preparative HPLC is employed for the final purification. This technique is ideal for processing milligram to low-gram quantities of a partially purified extract to yield highly pure fractions of the target compound. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov

Table 1: General Parameters for Semi-Preparative HPLC Purification

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18) | Separation of non-polar to moderately polar compounds. |

| Column ID | 10–25 mm | Balances purification scale with cost-efficiency for research samples. |

| Flow Rate | 5–50 mL/min | Accommodates larger column diameters for increased sample loading. |

| Sample Loading | Milligram to Gram range | Suitable for isolating sufficient material for structural analysis and bioassays. |

| Detection | UV-Vis Detector | Monitors the elution of compounds for fraction collection. |

Countercurrent Chromatography for this compound Isolation

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven effective for the purification of natural products, including compounds from Acronychia pedunculata. This method avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.

High-speed counter-current chromatography (HSCCC) has been successfully applied to purify an aryl ketone, a compound structurally related to this compound, from the stem bark of A. pedunculata. In one study, a two-phase solvent system composed of n-heptane-ethyl acetate-methanol-water (at a 4:1:4:1 v/v/v/v ratio) was optimized for the separation. This approach allowed for the isolation of 58.1 mg of the target compound at 98.9% purity from a 183.5 mg semi-purified sample. Given the structural similarities, HSCCC represents a powerful and efficient method for obtaining high-purity this compound directly from crude or semi-purified extracts.

Spectroscopic and Spectrometric Techniques for this compound Structural Characterization for Research Purposes

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of sophisticated spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are used to piece together the molecule's carbon-hydrogen framework.

The structural analysis of this compound by NMR is complicated by the presence of rotamers (conformational isomers that interconvert slowly on the NMR timescale), which arises from hindered rotation around single bonds. This phenomenon can lead to the appearance of multiple sets of signals for a single compound. Researchers have used this compound as a model compound to study this behavior, noting that in a solvent like CDCl₃ at 0°C, two principal rotamers are clearly observed. As the temperature is increased to 47°C, the NMR signals coalesce as the rate of interconversion between the rotamers increases. By acquiring NMR spectra in various solvents and at different temperatures, a complete structural assignment can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound with high accuracy. For this compound, HRMS provides an exact mass measurement, which is used to confirm its molecular formula, C₃₂H₄₂O₈.

Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS allows for detailed fragmentation analysis, which provides valuable clues about the molecule's substructures. A study focused on acetophenone (B1666503) derivatives from Acronychia pedunculata developed a specific Liquid Chromatography-Atmospheric Pressure Chemical Ionization-HRMS/MS (LC-APCI(+)-HRMS/MS) method. This method identified a characteristic fragment ion at m/z 319 that serves as a diagnostic peak for this compound-type prenylated acetophenone dimers. This developed LC-MS/MS method can be applied to rapidly detect and identify this compound and related dimers in other plant extracts or samples.

X-ray Crystallography for Definitive this compound Structure Determination

While NMR and MS provide extensive structural information, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. The structure of this compound, which was initially proposed based on spectral data and chemical degradation, was ultimately confirmed by a single-crystal X-ray analysis.

In this technique, a high-quality crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to calculate the precise positions of each atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and stereochemistry. The crystal data for this compound indicates it crystallizes in the space group Pbca. The X-ray analysis provided the final, unequivocal proof of this compound's complex dimeric structure.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₄₂O₈ | |

| Crystal System | Orthorhombic | |

| Space Group | Pbca | |

| a (Å) | 16.790 (9) | |

| b (Å) | 19.611 (12) |

| c (Å) | 18.190 (10) | |

Quantitative Analysis Methodologies for this compound in Biological and Synthetic Research Models

The quantitative analysis of this compound in various matrices, from plant extracts to biological fluids, is critical for pharmacokinetic studies, quality control of natural products, and understanding its mechanism of action. Researchers employ a range of advanced analytical techniques, primarily centered around liquid chromatography coupled with mass spectrometry, to achieve the necessary sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Fast Centrifugal Partition Chromatography (FCPC) have been utilized for the qualitative analysis and isolation of this compound from plant materials like the bark of Acronychia laurifolia. These methods are effective for separating this compound from other acetophenone monomers and dimers present in the extract.

For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A specific Liquid Chromatography-Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (LC-APCI-HRMS) and tandem MS (MS/MS) method was developed for the analysis of acetophenone derivatives, using this compound as a model compound. This technique allows for the identification of this compound-type compounds in various substrates by targeting a characteristic fragment ion. The development of such methods is crucial for detecting and quantifying the compound in complex biological and synthetic research models.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) represents the gold standard for quantifying small molecules in biological matrices due to its high speed, resolution, and sensitivity. While a specific UPLC-MS/MS method validated for this compound pharmacokinetics has not been detailed in the available literature, the principles for its development are well-established. Such a method would typically involve protein precipitation from plasma samples, followed by rapid separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. This approach ensures high precision and accuracy over a specified linear range, making it suitable for preclinical and clinical pharmacokinetic studies.

The table below summarizes key parameters for an analytical method developed for this compound-type compounds.

| Analytical Technique | Ionization Mode | Mass Analyzer | Key Finding | Application |

|---|---|---|---|---|

| LC-HRMS/MS | APCI(+) | LTQ-Orbitrap | Defined a characteristic fragment ion at m/z 319 as a diagnostic peak for this compound-type dimers. | Detection and identification in various substrates. |

Metabolomic Profiling and Flux Analysis in this compound Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. In the context of this compound research, metabolomic approaches are instrumental in understanding its effects on cellular pathways and for identifying biomarkers.

Metabolomic Profiling

Metabolomic profiling is typically performed using nuclear magnetic resonance (NMR) or mass spectrometry (MS) platforms, with MS often coupled to a chromatography system like LC or UPLC for enhanced separation and sensitivity. These technologies can be applied in either a targeted or untargeted fashion.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to gain a broad overview of the metabolic state. In research on natural products, untargeted metabolomics can be used for the chemical characterization of extracts and for comparative analyses between different plant species or organs to identify chemotaxonomic markers. For instance, UHPLC-HRMSⁿ-based dereplication strategies are used for the chemical profiling of extracts containing acetophenones like this compound.

Targeted Metabolomics: This method focuses on quantifying a specific group of known metabolites. In this compound research, a targeted approach could be used to precisely measure the changes in metabolites within pathways known to be affected by the compound, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation. this compound has been identified as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in these inflammatory pathways.

Metabolic Flux Analysis (MFA)

While metabolomics provides a snapshot of metabolite concentrations, Metabolic Flux Analysis (MFA) quantifies the rates (fluxes) of reactions within a metabolic network. This is often achieved by using stable isotope tracers (e.g., ¹³C-labeled glucose or glutamine) and measuring the incorporation of the isotope into downstream metabolites. MFA provides a dynamic view of cellular metabolism, revealing how pathways are rewired in response to stimuli.

Although specific MFA studies centered on this compound's direct effects are not prominently featured in the literature, the technique is highly relevant for elucidating its mechanism of action. Given that this compound inhibits key enzymes in inflammatory pathways, MFA could be used to:

Quantify the reduction in flux through the COX and LOX pathways upon treatment with this compound.

Reveal compensatory changes in other related metabolic pathways.

Understand how this compound impacts the metabolic reprogramming observed in cancer cells, which often exhibit altered glycolytic and glutamine metabolism.

The table below outlines the application of these advanced methodologies in the context of this compound research.

| Methodology | Description | Relevance to this compound Research |

|---|---|---|

| Metabolomic Profiling | Comprehensive analysis of small molecule metabolites in a biological system to provide a snapshot of the cellular phenotype. | Used for chemical profiling of plant extracts containing this compound and for correlating the chemical profile with biological activity. |

| Metabolic Flux Analysis (MFA) | A technique using stable isotope tracers to quantify the rates of intracellular metabolic reactions. | Potentially used to quantify the inhibitory effect of this compound on inflammatory pathways (e.g., COX, LOX) and to study its impact on cancer cell metabolism. |

Theoretical and Computational Chemistry Approaches to Acrovestone

Molecular Docking and Dynamics Simulations for Acrovestone-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for investigating the binding of small molecules to biological targets. These techniques provide insights into the affinity, stability, and specific interaction patterns between a compound and its protein target, which are crucial for understanding its mechanism of action and guiding further optimization.

Studies involving compounds from Acronychia species, which include this compound, have utilized molecular docking to assess binding affinities to various targets, such as HER2 in colorectal cancer ( ). These simulations help identify key interactions with amino acid residues within the target's active site. Molecular dynamics simulations are subsequently employed to evaluate the stability and dynamic behavior of these protein-ligand complexes over time, offering a more comprehensive picture of the binding event ( ). For instance, MD simulations can confirm whether a docked ligand remains stably within the target's binding pocket, providing crucial validation for docking predictions ( , ).

Future Directions and Emerging Research Avenues for Acrovestone

Application of Advanced Chemical Biology Tools for Deeper Mechanistic Understanding

Chemical biology offers a powerful suite of tools to dissect the molecular mechanisms by which compounds like Acrovestone exert their biological effects. Future research can employ these techniques to precisely identify this compound's molecular targets, elucidate its interaction with cellular pathways, and understand its mode of action at a granular level. Techniques such as activity-based protein profiling (ABPP), chemoproteomics, and chemical genetics can reveal direct protein interactions and functional consequences, even for targets that are difficult to study using traditional genetic methods . For instance, applying ABPP could identify the specific enzymes or proteins that this compound directly binds to and modulates within cellular systems. Furthermore, utilizing advanced imaging techniques coupled with this compound derivatives (e.g., fluorescently tagged versions) could allow for real-time visualization of its cellular localization and target engagement, providing dynamic insights into its biological activity .

Illustrative Data: Hypothetical Target Engagement and Selectivity Profile of this compound

This table demonstrates the type of data that could be generated by applying chemical biology techniques to identify this compound's targets.

| Target (Hypothetical) | Assay Type | Potency (Illustrative IC₅₀) | Selectivity Ratio (vs. Off-target) | Primary Biological Process Affected |

| Kinase X | Biochemical Enzyme Assay | 150 nM | > 100-fold (vs. Kinase Y) | Cell Cycle Regulation |

| Protein Y | Cellular Thermal Shift Assay | 800 nM | > 50-fold (vs. Protein Z) | Apoptosis Induction |

| Transcription Factor A | Affinity Pull-down Assay | 2.5 µM | > 20-fold (vs. TF B) | Gene Expression Modulation |

Exploration of Undiscovered this compound Biological Activities at the Molecular and Cellular Levels

While this compound has been reported to possess cytotoxic and antiproliferative activities, particularly against leukemia cell lines, its full spectrum of biological activities remains largely unexplored biocrick.com. Future research should focus on systematic screening of this compound across a wide range of cellular models and biochemical assays to uncover novel, potentially more potent or distinct, biological effects. This could involve investigating its impact on inflammatory pathways, neuroprotection, metabolic regulation, or even its potential as an antimicrobial agent, given preliminary findings of antibacterial activity biocrick.com. High-throughput screening (HTS) platforms can efficiently assess this compound's effects in various disease contexts, identifying new therapeutic leads or providing deeper insights into its molecular interactions. Exploring its "biological-activity space" could reveal unexpected therapeutic potential beyond its currently known properties .

Illustrative Data: Exploratory Screening of this compound for Novel Biological Activities

This table presents hypothetical results from broad screening assays, indicating potential new activities for this compound.

| Assay/Cell Line | Observed Effect | Illustrative EC₅₀/IC₅₀ | Potential Therapeutic Area |

| Human Glioblastoma Cell Line (U87) | Inhibition of cell proliferation | 5 µM | Oncology |

| Primary Neuronal Culture | Neuroprotective effect against oxidative stress | 2 µM | Neurodegeneration |

| Macrophage Inflammatory Response Assay | Reduction of pro-inflammatory cytokine release (e.g., TNF-α) | 1 µM | Inflammation |

| Bacterial Strain (e.g., S. aureus) | Significant growth inhibition | 4 µg/mL | Infectious Diseases |

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

Systems biology and multi-omics approaches offer a holistic perspective, integrating data from genomics, transcriptomics, proteomics, metabolomics, and other layers of biological information to understand complex cellular processes and disease mechanisms ucd.ie. Applying these integrated approaches to this compound research can provide an unprecedented understanding of its comprehensive impact on cellular networks. For instance, treating cells with this compound and then performing transcriptomic and proteomic analyses could reveal global changes in gene and protein expression, identifying key pathways that are dysregulated or activated by the compound . Metabolomic profiling could further illuminate how this compound affects cellular metabolic fluxes. Integrating these datasets through systems biology frameworks can help build predictive models of this compound's action, identify novel drug targets, and understand its role in complex biological systems, potentially revealing its efficacy in combination therapies or its suitability for specific patient populations ucd.ie.

Illustrative Data: Hypothetical Multi-Omics Signature of this compound Treatment

This table illustrates how multi-omics data might reveal this compound's cellular impact.

| Omics Type | Key Biomarker/Pathway Affected | Illustrative Fold Change (Treatment vs. Control) | Significance (p-value) | Potential Mechanism Implicated |

| Transcriptomics | Gene X (involved in cell cycle) | -2.5x | < 0.001 | Cell cycle arrest |

| Transcriptomics | Gene Y (involved in apoptosis) | +3.1x | < 0.005 | Induction of apoptosis |

| Proteomics | Protein P1 (MAPK pathway) | -1.8x | < 0.01 | Inhibition of signaling cascade |

| Proteomics | Protein P2 (antioxidant enzyme) | +2.2x | < 0.001 | Activation of antioxidant defense |

| Metabolomics | Metabolite M1 (energy pathway) | -1.5x | < 0.05 | Disruption of energy metabolism |

Development of this compound as a Research Probe for Specific Biological Processes

A high-quality chemical probe is a molecule with a well-defined mechanism of action, used to interrogate specific biological targets or pathways . This compound, with its known biological activities, serves as a promising scaffold for developing more refined chemical probes. Future research could involve structure-activity relationship (SAR) studies to optimize this compound's potency and selectivity for its identified targets, or to uncover new targets with greater specificity . Chemical modifications could be made to introduce functionalities such as fluorescent tags, biotinylation sites, or photoaffinity labels. These modified probes would enable precise tracking of this compound's cellular localization, target engagement confirmation, and visualization of its interactions within complex biological systems . Such well-characterized probes are invaluable for validating drug targets, dissecting biological pathways, and serving as starting points for the development of novel therapeutics .

Illustrative Data: Structure-Activity Relationship (SAR) for this compound Analogs

This table illustrates how structural modifications might affect this compound's activity against a hypothetical target.

| This compound Analog | Key Structural Modification | Illustrative Target Affinity (nM) | Illustrative Cellular Potency (µM) | Notes |

| This compound | Parent Compound | 250 | 5 | Baseline activity |

| This compound-M1 | Addition of a hydroxyl group at position R1 | 180 | 3.5 | Increased potency |

| This compound-M2 | Replacement of methoxy (B1213986) group with ethoxy at position R2 | 400 | 7 | Decreased potency, altered selectivity |

| This compound-M3 | Introduction of a fluorescent tag at position R3 | 280 | 6 | Suitable for imaging studies |

| This compound-M4 | Removal of prenyl group at position R4 | >1000 | >20 | Loss of activity |

Q & A

Q. How can researchers identify gaps in existing studies on Acrovestone?

Conduct a systematic literature review using databases like PubMed, Scopus, or Web of Science, focusing on keywords such as "this compound biosynthesis," "pharmacological activity," or "structural characterization." Analyze trends, unresolved hypotheses (e.g., inconsistent bioactivity results in cancer cell lines), and citation networks to pinpoint understudied areas. Tools like VOSviewer can map research clusters and gaps .

Q. What methodologies are recommended for initial chemical characterization of this compound?

Use spectroscopic techniques such as NMR (for structural elucidation), HPLC-MS (for purity assessment), and X-ray crystallography (for 3D conformation). Cross-reference data with existing literature to validate findings. For reproducibility, document protocols in alignment with guidelines for experimental rigor .

Q. How should researchers approach synthesizing this compound in laboratory settings?

Follow established organic synthesis protocols for terpenoid derivatives, ensuring stoichiometric precision and reaction condition optimization (e.g., temperature, catalysts). Include purity validation via chromatographic methods and spectral comparisons with published data .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

Perform comparative analysis of experimental variables (e.g., cell line specificity, dosage ranges, exposure times) across studies. Use meta-analysis tools to quantify effect sizes and identify confounding factors. Replicate key experiments under standardized conditions to isolate variables .

Q. What strategies optimize experimental design for assessing this compound’s bioactivity?

Adopt a factorial design to test multiple variables (e.g., solvent type, concentration gradients) simultaneously. Include positive/negative controls and blinded assessments to reduce bias. Calculate statistical power a priori to determine sample sizes. For in vivo studies, ensure ethical compliance (IRB approval) and rigorous pharmacokinetic monitoring .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with molecular docking simulations. Use CRISPR-Cas9 gene editing to silence putative targets and measure downstream effects. Validate findings with orthogonal assays (e.g., Western blotting for protein expression, fluorescence-based binding assays) .

Methodological Challenges and Solutions

Q. How should researchers address low yield in this compound extraction from natural sources?

Optimize extraction solvents (e.g., supercritical CO₂ vs. ethanol-water mixtures) and employ green chemistry principles to enhance efficiency. Compare yields across seasonal or geographical variations in plant material .

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

Apply non-parametric models (e.g., Hill equation, LOESS regression) to capture complex dynamics. Use bootstrapping to estimate confidence intervals for EC₅₀ values. Share raw datasets in supplementary materials to enable reanalysis .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.